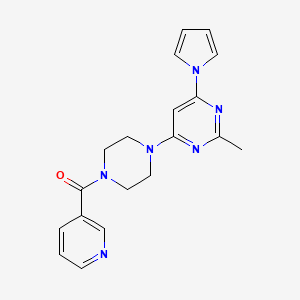

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are essential in various fields, including medicinal chemistry, due to their diverse biological activities .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring, which is a five-membered ring with one sulfur atom. It also has carboxamido and carboxylate functional groups attached to the thiophene ring .Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions similar to benzene .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of complex thiophene derivatives, such as Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate, involves various chemical reactions that result in the formation of these compounds with high specificity and yield. For example, a facile four-component Gewald reaction in the presence of water and triethylamine allows for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, demonstrating a method to synthesize thiophene derivatives under aqueous conditions (Abaee & Cheraghi, 2013). Similarly, the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives highlights the synthetic utility of thiophene derivatives in creating pharmacologically relevant compounds (Li & Wang, 2014).

Biological Activities

Thiophene derivatives exhibit significant biological activities, including antiproliferative, antimicrobial, and anti-rheumatic potentials. For instance, novel thiophene and thienopyrimidine derivatives have been synthesized and tested for their antiproliferative activity, showing remarkable activity against breast and colon cancer cell lines (Ghorab et al., 2013). Additionally, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in vivo, underscoring the therapeutic potential of thiophene derivatives in treating rheumatic diseases (Sherif & Hosny, 2014).

Material Science Applications

Thiophene derivatives also find applications in material science, particularly in the development of luminescent materials and conducting polymers. The synthesis of luminescent 2,4-disubstituted thiophenes and oligothiophenes through a consecutive three-component synthesis demonstrates the utility of thiophene derivatives in creating materials with desirable optical properties (Teiber & Müller, 2012).

Mecanismo De Acción

Target of Action

It’s known that thiophene derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Thiophene derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that thiophene derivatives interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

ethyl 3-methyl-5-(thiophene-3-carbonylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-17-13(16)11-8(2)6-10(19-11)14-12(15)9-4-5-18-7-9/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZJCDHKTMEWEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CSC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one](/img/structure/B2382317.png)

![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382318.png)

![(E)-4-(Dimethylamino)-1-[2-(1,5-dimethylpyrazol-4-yl)pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2382319.png)

![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)

![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)

![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)

![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)

![4-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2382336.png)

![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)